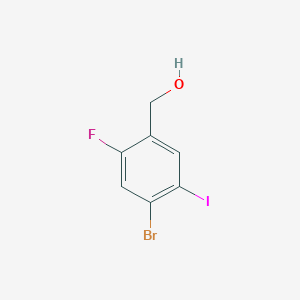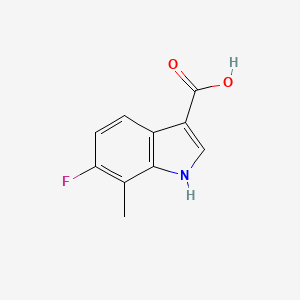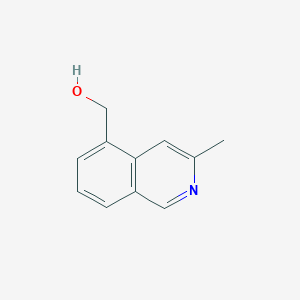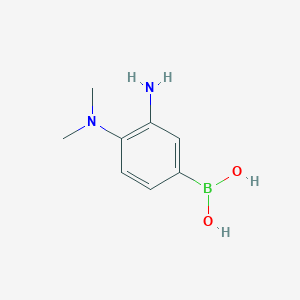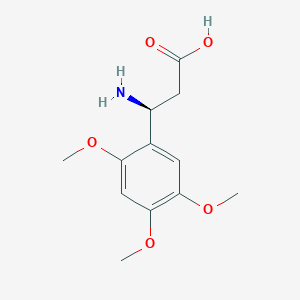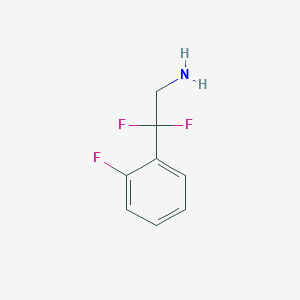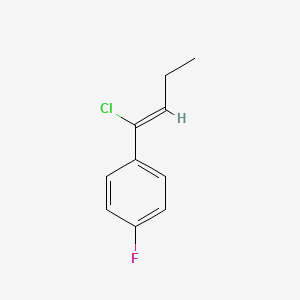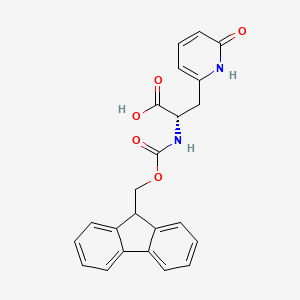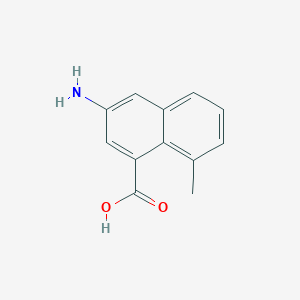![molecular formula C51H27Cl9 B12838496 Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple fused benzene rings and trichloromethane groups.
Preparation Methods
The synthesis of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[1,2-c:4,5-c’]dipentaphene structure, followed by the introduction of methene groups and subsequent addition of trichloromethane. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with halogens or hydrogen can modify the trichloromethane groups, leading to the formation of new derivatives.
Scientific Research Applications
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct can be compared with other similar compounds, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, benzo[a]pyrene has a similar polycyclic aromatic structure but lacks the trichloromethane groups.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and intermediate in organic synthesis.
Pentachlorophenol: An organochlorine compound with multiple chlorine atoms, used as a pesticide and disinfectant.
The uniqueness of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct lies in its complex structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
Properties
Molecular Formula |
C51H27Cl9 |
|---|---|
Molecular Weight |
958.8 g/mol |
IUPAC Name |
chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24.3CHCl3/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;3*2-1(3)4/h1-24H;3*1H |
InChI Key |
PMTMBRJVUVZRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


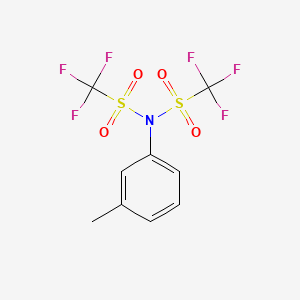
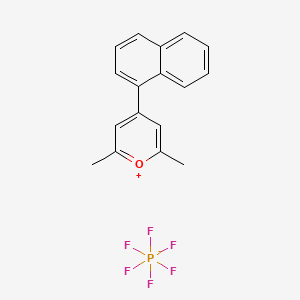
![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
